Daclatasvir Impurity 6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Daclatasvir Impurity 6 is a byproduct or degradation product associated with the synthesis and stability of Daclatasvir, an antiviral medication used primarily for the treatment of hepatitis C virus (HCV) infections. The presence of impurities in pharmaceutical compounds is critical to monitor as they can affect the efficacy and safety of the drug.

生化学分析

Biochemical Properties

Daclatasvir Impurity 6, as an impurity of Daclatasvir, may share some biochemical properties with the parent compound. Daclatasvir interacts with the non-structural protein 5A (NS5A), a phosphoprotein encoded by HCV . This interaction disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Cellular Effects

Daclatasvir, the parent compound, has been shown to prevent RNA replication and virion assembly in HCV-infected cells . This is achieved by binding to NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly .

Molecular Mechanism

Daclatasvir exerts its effects at the molecular level by binding to the N-terminus of the D1 domain of NS5A . This binding disrupts both the cis- and trans-acting functions of NS5A, thereby inhibiting the assembly of the virion replication complex .

Temporal Effects in Laboratory Settings

Daclatasvir, the parent compound, has been shown to have a rapid absorption rate, reaching maximum plasma concentration in 1-2 hours . Its elimination half-life is approximately 10 to 14 hours .

Metabolic Pathways

Daclatasvir, the parent compound, is predominantly eliminated via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .

Transport and Distribution

Daclatasvir, the parent compound, is known to be eliminated primarily via cytochrome P450 3A4-mediated hepatic oxidative metabolism and fecal excretion .

Subcellular Localization

Daclatasvir, the parent compound, is known to bind to NS5A, a nonstructural phosphoprotein encoded by HCV . This binding disrupts the function of new HCV replication complexes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir Impurity 6 involves specific reaction conditions that may include the use of various reagents and catalysts. The exact synthetic route can vary, but it typically involves the degradation or side reactions during the production of Daclatasvir. High-performance liquid chromatography (HPLC) and ultraperformance liquid chromatography (UPLC) methods are often employed to identify and quantify this impurity .

Industrial Production Methods: In an industrial setting, the production of this compound is controlled through stringent quality control measures. The use of stability-indicating methods ensures that the levels of impurities are within acceptable limits. These methods involve subjecting the compound to various stress conditions such as hydrolysis, oxidation, and photolysis to study the formation and stability of impurities .

化学反応の分析

Types of Reactions: Daclatasvir Impurity 6 can undergo several types of chemical reactions, including:

Oxidation: Exposure to oxidative conditions can lead to the formation of various degradation products.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: Substitution reactions may take place, altering the chemical structure of the impurity.

Common Reagents and Conditions:

Oxidative Conditions: Hydrogen peroxide and other oxidizing agents.

Acidic and Basic Hydrolysis: Strong acids or bases can induce hydrolysis, leading to the formation of impurities.

Photolytic Conditions: Exposure to light can cause photodegradation.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation can lead to the formation of various oxidized species .

科学的研究の応用

Daclatasvir Impurity 6 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of Daclatasvir. Its applications include:

Analytical Chemistry: Used as a reference standard in the development and validation of analytical methods.

Pharmaceutical Development: Helps in understanding the stability and degradation pathways of Daclatasvir.

Quality Control: Ensures that the levels of impurities in the final product are within acceptable limits

作用機序

The mechanism of action of Daclatasvir Impurity 6 is not well-defined as it is primarily a byproduct. understanding its formation and degradation pathways is crucial in ensuring the overall stability and efficacy of Daclatasvir. The impurity itself does not have a therapeutic effect but can influence the stability of the parent compound .

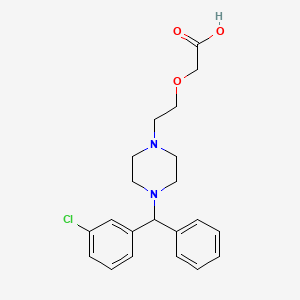

類似化合物との比較

- Daclatasvir Impurity 1

- Daclatasvir Impurity 2

- Daclatasvir Impurity 3

- Daclatasvir Impurity 4

- Daclatasvir Impurity 5

Comparison: Daclatasvir Impurity 6 is unique in its specific formation pathways and the conditions under which it is produced. Compared to other impurities, it may have different stability profiles and degradation products. Each impurity is characterized by its own set of chemical properties and potential impact on the overall quality of Daclatasvir .

特性

CAS番号 |

1009117-26-3 |

|---|---|

分子式 |

C40H50N8O6 |

分子量 |

738.88 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Daclatasvir SRRS Isomer; N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C'-Dimethyl Ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)

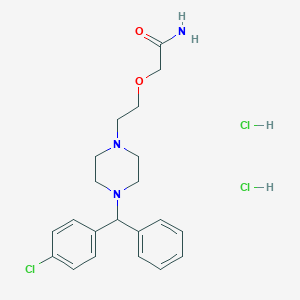

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

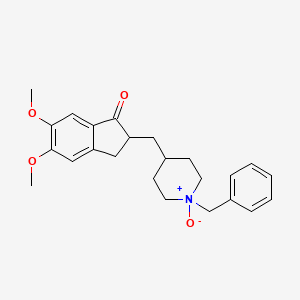

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)